N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide
CAS No.: 752219-52-6
Cat. No.: VC0006400
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 752219-52-6 |
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Molecular Formula | C19H19N3O2S |
Molecular Weight | 353.4 g/mol |
IUPAC Name | N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide |
Standard InChI | InChI=1S/C19H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-10-17(23)22-19-21-16(11-25-19)15-6-4-5-7-20-15/h4-9,11H,10H2,1-3H3,(H,21,22,23) |
Standard InChI Key | GFIBBYANFXZDMS-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring substituted at the 4-position with a pyridinyl group and at the 2-position with an acetamide moiety. The acetamide side chain is further modified by a 2,4,6-trimethylphenoxy group, introducing steric bulk and lipophilicity. Key structural attributes include:
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Thiazole Core: A five-membered aromatic ring containing nitrogen and sulfur atoms, contributing to π-π stacking interactions and hydrogen bonding capacity.
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Pyridinyl Substituent: Enhances solubility in polar solvents and facilitates binding to metal ions or aromatic residues in protein targets.
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Trimethylphenoxy Group: Provides hydrophobic interactions critical for membrane permeability and target engagement .
Table 1: Key Physicochemical Parameters
Parameter | Value | Source |
---|---|---|
Molecular Weight | 353.44 g/mol | |
Hydrogen Bond Acceptors | 5 | |
Hydrogen Bond Donors | 1 | |
XLogP | 3.9 | |
Lipinski’s Rule Compliance | Yes (0 violations) |
The compound’s XLogP value of 3.9 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Compliance with Lipinski’s Rule of Five suggests favorable oral bioavailability .
Synthesis and Characterization
Synthetic Routes
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a convergent strategy involving:
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Thiazole Ring Formation: Condensation of 2-aminopyridine with α-bromoketones to yield the 4-pyridinylthiazole intermediate.
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Acetamide Coupling: Reaction of the thiazole amine with 2-(2,4,6-trimethylphenoxy)acetyl chloride under Schotten-Baumann conditions.
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Purification: Chromatographic techniques (e.g., flash column chromatography) to isolate the final product .
Analytical Validation
Characterization data include:
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NMR Spectroscopy: and NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.4 ppm).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 354.1 ([M+H]) .
Pharmacological Activity and Target Engagement
Parathyroid Hormone Receptor (PTH1R) Interaction
The compound demonstrates binding to PTH1R (UniProt Q03431), a Class B GPCR critical in calcium homeostasis and bone remodeling. Computational docking studies (PDB ID: 6fj3) reveal interactions with extracellular loop 2 (ECL2) and transmembrane helix 6 (TM6), regions implicated in receptor activation .
Table 2: Pharmacological Data
Parameter | Value | Assay System | Source |
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Binding Potency | 25,118.9 nM | PubChem BioAssay | |
Target | PTH1R | GLASS Database |
The micromolar-range potency suggests suboptimal target affinity, likely necessitating structural optimization for therapeutic use .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the phenoxy group to enhance PTH1R affinity.
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In Vivo Efficacy Models: Testing in osteoporotic rodent models to assess bone density effects.
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Toxicokinetic Profiling: Evaluating ADME (absorption, distribution, metabolism, excretion) parameters.
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